Ticarcillin disodium salt

Descripción general

Descripción

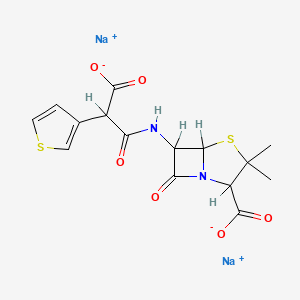

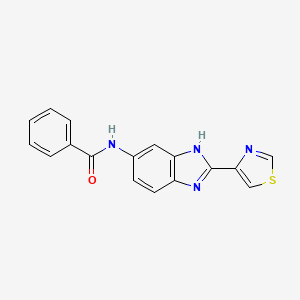

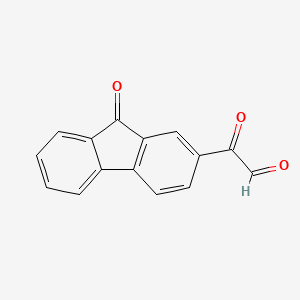

Ticarcillin Disodium is the disodium salt form of ticarcillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Similar to carbenicillin in action, ticarcillin inactivates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.

An antibiotic derived from penicillin similar to CARBENICILLIN in action.

Aplicaciones Científicas De Investigación

1. Antibacterial Activity and Mechanism

Ticarcillin disodium, a semi-synthetic penicillin antibiotic, is noted for its broad-spectrum, bactericidal, and beta-lactamase resistant activity. It operates similarly to carbenicillin, inactivating the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring, which inhibits bacterial cell wall synthesis leading to cell lysis (Ticarcillin Disodium, 2020).

2. Chemical and Physical Stability

The stability of ticarcillin disodium in different conditions has been studied. For instance, its physical and chemical stability in NaCl 0.9% injection packaged in AutoDose Infusion System bags was examined, showing that ticarcillin disodium samples exhibited little change throughout the study (Zhang & Trissel, 2001).

3. Residual Solvents Determination

A method for determining four residual solvents in ticarcillin disodium was established using headspace gas chromatography, which proved to be simple, sensitive, accurate, and reproducible (Huang Xiu-fen, 2012).

4. High Molecular Mass Impurities Analysis

High molecular mass impurities in ticarcillin disodium and clavulanate potassium were analyzed using an established HPLC method, demonstrating its suitability for quality control (Liu Xiao-chan, 2011).

5. Synthesis and Improvement

Research has focused on improving the synthesis of ticarcillin disodium, with one study achieving a 27.7% overall yield, indicating a more practical and efficient process (Wang Mi-juan, 2006).

6. Environmental Impact and Degradation

The degradation of ticarcillin in water was studied using subcritical water oxidation, achieving significant removal of total organic carbon, chemical oxygen demand, and ticarcillin itself, highlighting an eco-friendly and efficient method for treating contaminated waters (Erdal Yabalak, 2018).

7. Derivative Synthesis

Ticarcillin disodium was used to produce temocillin disodium through a process with a total yield of 56.46%, offering a practical synthesis procedure suitable for industrialization (Yuanyuan Qian, 2010).

8. Hypersusceptibility in Bacterial Strains

A study on Pseudomonas aeruginosa isolates from cystic fibrosis patients found a subpopulation that is hypersusceptible to ticarcillin, suggesting implications for antibiotic susceptibility and treatment strategies (Hettiarachchi, Dhillon, & Wootton, 2015).

9. Pharmacodynamics of Derivatives

The pharmacokinetics and pharmacodynamics of temocillin, a derivative of ticarcillin, have been explored to determine optimal therapeutic regimens and clinical breakpoints (Alexandre & Fantin, 2018).

Propiedades

IUPAC Name |

disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCUBMBMZNEME-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 20823 | |

CAS RN |

4697-14-7 | |

| Record name | (2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)